5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole
Overview
Description
5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound with a bromomethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Reduction: Formation of 5-(aminomethyl)-1-methyl-4-nitro-1H-pyrazole.
Oxidation: Formation of 5-(bromomethyl)-1-carboxy-4-nitro-1H-pyrazole.
Scientific Research Applications
5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the design and synthesis of bioactive compounds, including antimicrobial and anticancer agents.
Materials Science: Utilized in the preparation of functional materials, such as polymers and dyes, due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-methyl-4-nitro-1H-pyrazole: Similar structure with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-1-methyl-4-nitro-1H-pyrazole: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
5-(Aminomethyl)-1-methyl-4-nitro-1H-pyrazole: Similar structure with an aminomethyl group instead of a bromomethyl group.
Uniqueness
5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or hydroxymethyl groups
Properties
IUPAC Name |
5-(bromomethyl)-1-methyl-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPJCJIRUXPYLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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